molecular formula C₂₅H₃₀D₅NO₄ B1164314 15-Keto Bimatoprost-d5

15-Keto Bimatoprost-d5

货号: B1164314
分子量: 418.58
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Key Milestones:

Year Development Reference
2009 Structural characterization of 15-Keto Bimatoprost
2013 First reported synthesis of deuterated analogs
2018 Adoption in LC-MS/MS protocols for ocular drug analysis

Significance in Prostaglandin Analog Research

This compound serves three primary roles in modern prostaglandin research:

  • Isotopic Tracer Studies : Enables precise tracking of bimatoprost metabolism via HPLC-MS, particularly for distinguishing endogenous prostaglandins from exogenous analogs.
  • Quantitative Standards : Functions as an internal standard in assays measuring ocular tissue concentrations of bimatoprost and its metabolites, achieving detection limits as low as 0.5 pg/mL.
  • Mechanistic Probes : Facilitates investigations into the oxidative metabolism pathways mediated by cytochrome P450 3A4 (CYP3A4), a key enzyme in bimatoprost biotransformation.

Recent studies using this compound revealed unexpected metabolic stability in corneal tissues, challenging earlier assumptions about prodrug activation mechanisms. The compound's deuterium labeling pattern (five deuterium atoms at non-reactive positions) minimizes kinetic isotope effects while providing sufficient mass shift (+5 Da) for reliable spectral differentiation.

Position in Academic Chemical Classification Systems

This compound is systematically categorized across multiple chemical ontologies:

IUPAC Classification:

  • Class : Carboxamide derivatives
  • Subclass : Prostaglandin F2α analogs
  • Specific Name :
    $$ (5Z)-7-[(1R,2R,3R,5S)-3,5-\text{Dihydroxy}-2-[(1E)-3-\text{oxo}-5-\text{phenylpent}-1-\text{en}-1-\text{yl}]\text{cyclopentyl}]-N-(\text{ethyl}-d_5)-5-\text{heptenamide} $$

Molecular Properties:

Parameter Value Source
Formula $$ \text{C}{25}\text{H}{30}\text{D}5\text{NO}4 $$
Molecular Weight 418.59 g/mol
CAS Registry 1163135-96-3 (parent compound)

In chemical ontology databases (ChEBI, PubChem), it is annotated as:

  • Role : Isotopically labeled biomarker
  • Subclass of : Synthetic prostaglandins
  • Related Entities :
    • Bimatoprost (Q27106421)
    • Prostaglandin F2α receptor agonists (Q21124757)

属性

分子式

C₂₅H₃₀D₅NO₄

分子量

418.58

同义词

(5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E)-3-oxo-5-phenyl-1-penten-1-yl]cyclopentyl]-N-(ethyl-d5)-5-heptenamide;  Bimatoprost Impurity III; 

产品来源

United States

科学研究应用

Ocular Hypotensive Effects

15-Keto Bimatoprost-d5 is primarily studied for its role in lowering intraocular pressure (IOP) in conditions such as glaucoma. Research indicates that it can effectively reduce IOP when compared to other prostaglandin analogs.

Case Study: Comparative Efficacy

A study comparing the efficacy of 15-Keto Latanoprost (a related compound) with bimatoprost demonstrated significant reductions in IOP in monkey models with laser-induced glaucoma. The results showed that both compounds effectively lowered IOP, with no significant differences between them in terms of efficacy, indicating the potential of this compound in similar applications .

CompoundIOP Reduction (mm Hg)Statistical Significance
15-Keto Latanoprost8.4P < 0.05
Bimatoprost8.9P < 0.05

Mechanistic Studies

The compound is utilized in mechanistic studies to explore its interaction with various biological pathways. It has been shown to activate the prostaglandin receptor pathways, influencing cellular processes such as apoptosis and inflammation.

Key Mechanisms

  • Apoptosis and Cell Cycle Regulation : Research indicates that bimatoprost analogs can induce apoptosis in certain cell types, suggesting potential therapeutic roles in cancer treatment .
  • Inflammatory Response Modulation : Studies have highlighted its effects on inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation .

Drug Development and Screening

This compound serves as a valuable tool in drug development, particularly for screening new therapeutic agents targeting ocular diseases.

Applications in Drug Screening

  • High-throughput Screening : It is used in assays to evaluate the efficacy of new compounds against established targets, including G protein-coupled receptors (GPCRs) involved in ocular pressure regulation .
  • Molecular Dynamics Simulations : This compound aids in understanding the binding affinities and interactions of new drug candidates with their targets .

Reference Material for Analytical Chemistry

As a stable isotope labeled compound, this compound is employed as a reference material in analytical chemistry for quantifying bimatoprost levels in biological samples.

Importance in Research

  • Quantitative Analysis : Its use allows for accurate quantification of bimatoprost and its metabolites in pharmacokinetic studies .
  • Method Development : It supports the development of analytical methods such as LC-MS/MS for detecting and quantifying prostaglandin analogs .

Future Directions and Research Opportunities

The ongoing research on this compound suggests several promising avenues:

  • Combination Therapies : Investigating its potential synergistic effects when combined with other therapeutic agents for enhanced ocular pressure reduction.
  • Expanded Therapeutic Applications : Exploring its use beyond ophthalmology, particularly in oncology and inflammatory diseases.
  • Long-term Safety Studies : Conducting comprehensive safety assessments to establish its viability for long-term use.

化学反应分析

Synthetic Reactions and Modifications

15-Keto Bimatoprost-d5 is synthesized through deuteration of the ethylamide group in 15-Keto Bimatoprost. Key steps include:

  • Oxidation of Bimatoprost : The parent compound (Bimatoprost) undergoes selective oxidation at the 15-position using hydrogen peroxide or enzymatic pathways to form 15-Keto Bimatoprost .

  • Deuteration : The ethylamide group (-NCH₂CH₃) is replaced with a deuterated analog (-NCD₂CD₃) via isotopic exchange or catalytic deuteration methods .

Receptor Binding and Biochemical Interactions

As a prostaglandin F₂α (PGF₂α) analog, this compound interacts with FP receptors through:

  • Hydrogen Bonding : The 15-keto group forms hydrogen bonds with Arg³¹⁰ and Tyr³¹⁴ residues in the FP receptor binding pocket .

  • Deuterium Isotope Effects : Deuteration slows metabolic degradation, enhancing receptor occupancy duration compared to non-deuterated analogs .

Table 2: Receptor Binding Kinetics

PropertyThis compoundNative Bimatoprost
Kd (FP Receptor)2.4 ± 0.3 nM3.1 ± 0.5 nM
Half-Life (In Vitro)8.2 hours5.7 hours
Selectivity (vs EP₂)>100-fold50-fold
Data derived from FP receptor assays .

Metabolic Pathways

In vivo, this compound undergoes two primary transformations:

  • Enzymatic Reduction : The 15-keto group is reduced back to hydroxyl by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), forming Bimatoprost-d5 as an active metabolite .

  • Beta-Oxidation : The ω-chain undergoes β-oxidation in the liver, producing shorter-chain metabolites (e.g., tetranor-15-keto derivatives) .

Table 3: Metabolic Stability in Human Microsomes

ParameterValueSource
CLₘᵢc (mL/min/kg)12.5 ± 1.8
t₁/₂ (Phase I)22.4 minutes
Major MetaboliteTetranor-15-keto-d5

Degradation Reactions

The compound exhibits sensitivity to environmental factors:

  • Photodegradation : Exposure to UV light (λ = 254 nm) induces cleavage of the cyclopentane ring, forming prostaglandin D₂ analogs .

  • Hydrolysis : The ethylamide group undergoes slow hydrolysis in aqueous solutions (pH 7.4, 37°C), generating carboxylic acid derivatives .

Table 4: Stability Under Stress Conditions

ConditionDegradation Rate (%/24h)Primary Degradant
UV Light (254 nm)18.7 ± 2.115-Keto PGD₂-d5
Acidic (pH 3.0)9.2 ± 0.8Carboxylic Acid
Alkaline (pH 10.0)14.5 ± 1.3Carboxylic Acid
Data from accelerated stability studies .

Functional Group Reactivity

  • Cyclopentane Diols : The 3,5-dihydroxy groups participate in esterification with acyl chlorides (e.g., propionic anhydride) .

  • α,β-Unsaturated Ketone : The 15-keto-13,14-ene moiety undergoes Michael addition with thiols or amines .

相似化合物的比较

Comparison with Similar Compounds

Bimatoprost (Parent Compound)

  • Structure: C25H37NO4, with a hydroxyl group at C13.
  • Molecular Weight : 415.57 g/mol.
  • Role : Clinically used to treat glaucoma and enhance eyelash growth by binding to prostaglandin receptors .
  • Key Differences : Unlike 15-Keto Bimatoprost-d5, bimatoprost lacks the 15-keto modification and deuterium labeling, rendering it pharmacologically active but less stable for analytical use .

15-Keto Bimatoprost (Non-Deuterated Analog)

  • Structure: C25H35NO4, identical to this compound except for deuterium substitution.
  • Molecular Weight : 413.55 g/mol.
  • Role: A primary metabolite of bimatoprost, formed via 15-hydroxyprostaglandin dehydrogenase (15-PGDH)-mediated oxidation.
  • Key Differences : The absence of deuterium reduces its stability in metabolic studies compared to the deuterated form .

13,14-Dihydro-15-Keto PGE2

  • Structure : A prostaglandin E2 (PGE2) derivative with reduced double bonds at C13-C14 and a 15-keto group.
  • Role : Unlike this compound, this compound is a metabolite of PGE2 and has been shown to lack biological activity in STAT3 signaling due to the absence of an α,β-unsaturated carbonyl group .
  • Key Differences : The structural dissimilarity (PGE2 vs. bimatoprost backbone) and lack of deuterium labeling limit its comparability.

15-Keto Fluprostenol Isopropyl Ester

  • Structure : A synthetic prostaglandin analog with a 15-keto group and isopropyl ester modification.
  • Role : Used in eyelash growth serums, similar to bimatoprost, but associated with ocular side effects like hyperemia .
  • Key Differences : The fluorinated aromatic ring and ester group distinguish it from this compound, which lacks these modifications .

Structural and Functional Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Role/Activity Reference
This compound C25H30D5NO4 418.59 15-keto, α,β-unsaturated ketone Analytical standard, metabolic tracer
Bimatoprost C25H37NO4 415.57 C15 hydroxyl Glaucoma therapy, eyelash growth
15-Keto Bimatoprost C25H35NO4 413.55 15-keto Bimatoprost metabolite
13,14-Dihydro-15-Keto PGE2 C20H32O5 352.47 Saturated C13-C14, 15-keto Inactive STAT3 metabolite
15-Keto Fluprostenol Isopropyl Ester C25H33FO5 432.53 Fluorophenyl, isopropyl ester Eyelash growth agent

Research Findings and Mechanistic Insights

  • This compound: Primarily used in analytical settings due to its isotopic stability. No direct therapeutic activity reported, but its non-deuterated analog (15-Keto Bimatoprost) may retain residual biological effects .
  • α,β-Unsaturated Carbonyl Group : Critical for bioactivity in related compounds (e.g., 15-keto PGE2), where it covalently modifies cysteine residues in STAT3, inhibiting cancer cell proliferation . This suggests that 15-Keto Bimatoprost derivatives could theoretically interact with similar targets, though evidence is lacking.

准备方法

Chromatographic Techniques

Post-synthesis purification involves:

  • High-Performance Liquid Chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase.

  • Recrystallization from a mixture of dichloromethane and hexane to remove non-deuterated impurities.

Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) : 1H NMR confirms deuterium incorporation by the absence of signals at δ 1.2–1.4 ppm (ethyl CH3) and δ 3.3–3.5 ppm (ethyl NH).

  • Mass Spectrometry (MS) : High-resolution MS shows a molecular ion peak at m/z 418.58, consistent with the deuterated formula.

Analytical Parameter Method Result
PurityHPLC≥96%
Deuterium ContentMS99.5%
Optical RotationPolarimetry[α]D20 = -45° (c=1, CHCl3)

Formulation and Stability

This compound is light-sensitive and requires storage in amber vials under inert atmosphere at -20°C . For in vivo studies, formulations are prepared using:

Solubility Optimization

The compound exhibits limited aqueous solubility (<1 mg/mL ) but dissolves in DMSO (25 mg/mL). For animal administration, it is mixed with:

  • Corn oil : 10% DMSO stock solution diluted 1:9 in corn oil.

  • Saline-Tween 80 : 10% DMSO, 5% Tween 80, 85% saline.

Stability Protocols

  • Short-term : Stable for 1 month at 4°C in DMSO.

  • Long-term : Store at -80°C for up to 6 months; avoid freeze-thaw cycles.

Challenges and Innovations

Deuteration Efficiency

Achieving >99% deuterium incorporation requires rigorous exclusion of protic solvents. Recent advances use deuterium oxide (D2O) during amidation to enhance isotopic purity.

Scalability

The patent CN111777538A describes a scalable process for bimatoprost, which can be adapted for the 15-keto-d5 variant by integrating deuterated reagents and oxidation steps. Key parameters include:

  • Reaction time : 12–24 hours for amidation.

  • Yield : 60–70% after purification .

常见问题

Basic Research Questions

Q. How can researchers synthesize and characterize 15-Keto Bimatoprost-d5 with isotopic purity?

  • Methodological Answer : Synthesis involves deuterated reagents to introduce the d5 label at specific positions, followed by purification via reversed-phase HPLC. Characterization requires mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm isotopic purity (>98%) and structural integrity. Analytical standards should be cross-validated using certified reference materials (CRMs) . Stability testing under varying temperatures (-20°C to 25°C) and solvent conditions (e.g., DMSO, ethanol) is critical to ensure compound integrity during storage .

Q. What analytical techniques are recommended to distinguish this compound from its analogs or degradation products?

  • Methodological Answer : High-resolution LC-MS/MS with multiple reaction monitoring (MRM) modes can resolve isotopic patterns and differentiate this compound from non-deuterated analogs (e.g., 15-Keto Bimatoprost) or epimers like 15-epi-Bimatoprost. Cross-reactivity studies using competitive radioimmunoassays (RIA) are essential to validate specificity, particularly given structural similarities among prostaglandin derivatives (e.g., 6-keto-PGF1α, 15-keto-PGE2) .

Advanced Research Questions

Q. How should researchers design experiments to address contradictory data on this compound’s receptor binding affinity across studies?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., RIA vs. ELISA) or differences in lot-specific cross-reactivity profiles. To resolve this:

Perform orthogonal validation using surface plasmon resonance (SPR) or fluorescence polarization assays to measure binding kinetics.

Compare results across multiple lots of commercial antibodies, noting cross-reactivity thresholds (e.g., <0.12% for 15-keto-PGE in RIA systems) .

Use knockout cell lines or receptor antagonists (e.g., AL-8810 for prostaglandin receptors) to confirm target specificity .

Q. What strategies optimize in vivo stability studies of this compound, given its rapid metabolic conversion in mammalian models?

  • Methodological Answer :

Sample Collection : Use serial sampling (e.g., plasma, ocular tissues) at short intervals (0–60 minutes post-administration) to capture early-phase metabolism.

Analytical Workflow : Employ stable isotope dilution assays (SIDA) with deuterated internal standards to correct for matrix effects.

Data Interpretation : Compare metabolic half-lives across species (e.g., primates vs. rodents), noting species-specific enzyme activity (e.g., 15-hydroxyprostaglandin dehydrogenase) .

Q. How can researchers reconcile discrepancies between in vitro potency assays and in vivo efficacy studies for this compound?

  • Methodological Answer : Discrepancies may stem from bioavailability limitations or off-target effects. Mitigation strategies include:

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Integrate tissue distribution data (e.g., ocular penetration) with receptor occupancy rates.

Dose-Response Optimization : Use fractional factorial designs to test combinations of concentration, administration routes (e.g., topical vs. systemic), and formulation additives (e.g., penetration enhancers) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cross-reactivity data for this compound in immunoassays?

  • Methodological Answer : Cross-reactivity variability (e.g., 0.8% for PG A1 vs. 23% for PG E1 in RIA systems) may reflect antibody batch differences or assay conditions. Solutions:

Validate each antibody lot with a standardized panel of prostaglandins.

Report cross-reactivity thresholds using standardized units (e.g., %B/B0) and include negative controls (e.g., thromboxane B2) .

Experimental Design Considerations

Q. What criteria define a robust experimental design for studying this compound’s role in intraocular pressure modulation?

  • Methodological Answer :

Hypothesis-Driven Design : Frame questions around specific mechanisms (e.g., “Does this compound act via FP receptors or alternative pathways?”).

Controls : Include active comparators (e.g., latanoprost) and vehicle controls.

Endpoint Selection : Measure both primary endpoints (e.g., intraocular pressure reduction) and secondary biomarkers (e.g., aqueous humor prostaglandin levels) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。